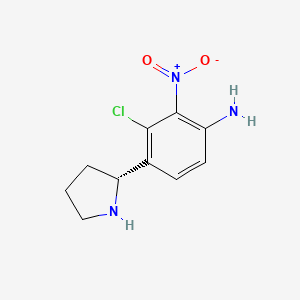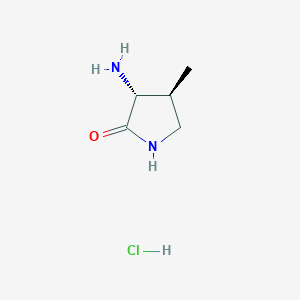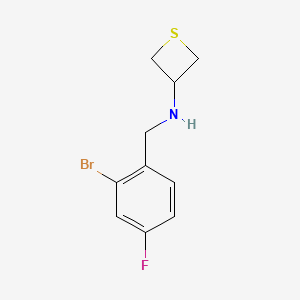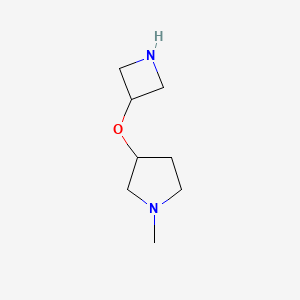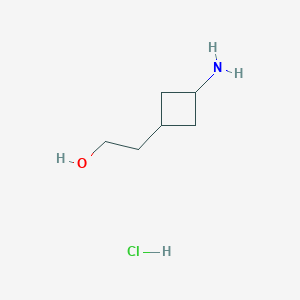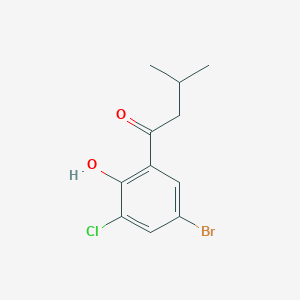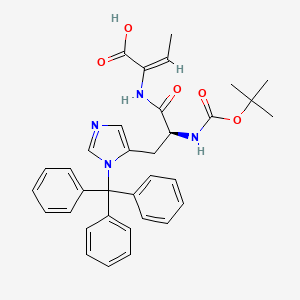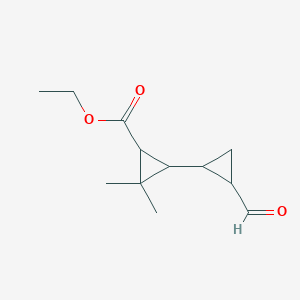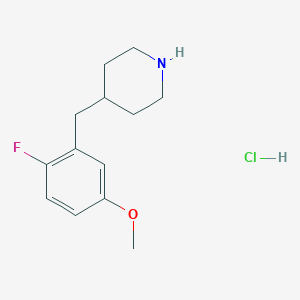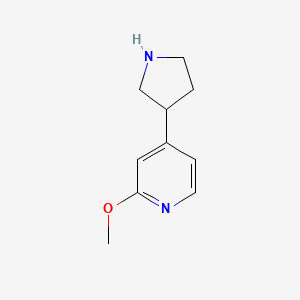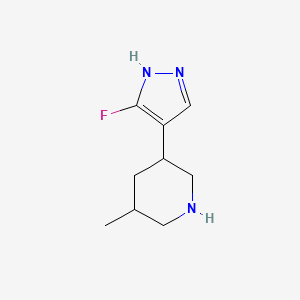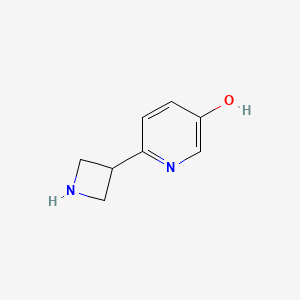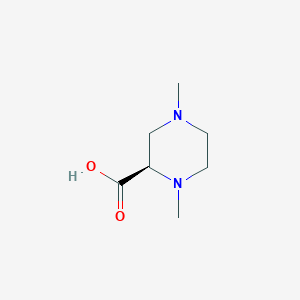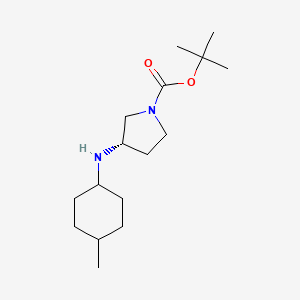
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 4-methylcyclohexylamino group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (S)-3-((4-methylcyclohexyl)amino)pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl (S)-3-((4-methylcyclohexyl)amino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (S)-3-aminopyrrolidine-1-carboxylate: This compound lacks the 4-methylcyclohexylamino group, making it less complex.
tert-Butyl (S)-3-((4-ethylcyclohexyl)amino)pyrrolidine-1-carboxylate: This compound has an ethyl group instead of a methyl group, which may affect its reactivity and properties.
tert-Butyl (S)-3-((4-methylphenyl)amino)pyrrolidine-1-carboxylate: This compound contains a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(4-methylcyclohexyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12-5-7-13(8-6-12)17-14-9-10-18(11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3/t12?,13?,14-/m0/s1 |
InChI Key |
RUDWSXHBEBQISY-RUXDESIVSA-N |
Isomeric SMILES |
CC1CCC(CC1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCC(CC1)NC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


